molecular formula C12H18N2O B110959 2-Amino-N-isopropyl-3-phenyl-DL-propanamide CAS No. 100316-78-7

2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Cat. No. B110959
M. Wt: 206.28 g/mol
InChI Key: APBKTHZSPNCTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives was achieved, and their muscle relaxant and anticonvulsant activities were evaluated . Another study reported the efficient chiral synthesis of an enantiomer of a β-receptor antagonist, starting from cheap materials and using enantiopure chiral reagents . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was performed by stirring specific precursors in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of "2-Amino-N-isopropyl-3-phenyl-DL-propanamide."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of an anticancer drug candidate was determined to crystallize in the orthorhombic system with specific unit cell parameters, and the structure exhibits intermolecular hydrogen bonds . Another compound's crystal structure was identified as belonging to the monoclinic system, with detailed space group and cell parameters provided . These studies highlight the importance of crystallography in understanding the molecular structure, which is crucial for the analysis of "2-Amino-N-isopropyl-3-phenyl-DL-propanamide."

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include amine exchange reactions, as seen in the preparation of isomeric N-Benzyl-3-[(chlorophenyl)amino] propanamides . These reactions are typically followed by various spectroscopic techniques to confirm the structures of the synthesized compounds. The reactivity and interactions of the amino and propanamide groups are central to these syntheses and would be relevant for the synthesis and reaction analysis of "2-Amino-N-isopropyl-3-phenyl-DL-propanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their molecular structures and biological activities. For instance, the hydrophobicity of the compounds was found to correlate with muscle relaxant activity . The enantiomeric excess of a synthesized β-receptor antagonist was determined by chiral HPLC, indicating the importance of chirality in the biological activity of these compounds . The safety and potency of synthesized compounds were also assessed through acute toxicity studies and seizure test models . These analyses provide a foundation for predicting the properties of "2-Amino-N-isopropyl-3-phenyl-DL-propanamide," which would likely exhibit similar characteristics.

Scientific Research Applications

Biosensors for Amino Acids Detection

2-Amino-N-isopropyl-3-phenyl-DL-propanamide, as a compound structurally related to amino acids, can be relevant in the context of biosensors for amino acids detection. Biosensors, due to their simplicity, speed, specificity, and high sensitivity, are advantageous for detecting amino acids in various samples. They are particularly beneficial for in vivo applications, including monitoring amino acids levels in brain disorders. The development and optimization of biosensors for amino acids could potentially involve analogs like 2-Amino-N-isopropyl-3-phenyl-DL-propanamide to enhance selectivity or sensitivity (Pundir, Lata, & Narwal, 2018).

Pharmacological Properties and Molecular Mechanisms

Compounds structurally related to 2-Amino-N-isopropyl-3-phenyl-DL-propanamide may be investigated for their pharmacological properties. Studies on analogs can reveal therapeutic potential, highlighting anti-inflammatory, analgesic, antispasmodic, and antitumor activities. Such research provides an overview of therapeutic actions against various diseases at biochemical and molecular levels, emphasizing the compound's role in pharmaceutical development (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Chemical Inhibitors in Drug Metabolism

2-Amino-N-isopropyl-3-phenyl-DL-propanamide and its analogs may also be relevant in the study of chemical inhibitors for cytochrome P450 isoforms, crucial for drug metabolism. Research in this area is important for understanding drug-drug interactions and improving drug safety profiles. Selective inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism, providing insights into potential clinical implications for compounds with similar structures (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Monoamine Oxidase Inhibitors in Hypertension

Investigations into monoamine oxidase inhibitors for treating hypertension could potentially involve compounds like 2-Amino-N-isopropyl-3-phenyl-DL-propanamide. Such research examines the antihypertensive effects of monoamine oxidase inhibitors, providing a foundation for exploring new therapeutic agents in managing hypertension (Maxwell, Bernstein, Roth, & Kleeman, 1960).

properties

IUPAC Name

2-amino-3-phenyl-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKTHZSPNCTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.